7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
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Properties
IUPAC Name |
10-(2,4-dimethylphenyl)-5-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-9-4-5-13(10(2)6-9)21-14-12(7-17-21)15-19-18-11(3)20(15)8-16-14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXJCKZPNMYFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,4-dimethylphenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine class of compounds. This class has garnered attention due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is significant in cancer treatment. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
- Molecular Formula : C16H16N6
- Molecular Weight : 292.346
- Solubility : Soluble in common organic solvents
The primary mechanism by which this compound exerts its biological effects is through selective inhibition of CDK2. CDK2 plays a crucial role in cell cycle regulation and is a validated target for cancer therapy. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
These results indicate that the compound exhibits superior activity compared to traditional chemotherapeutics like sorafenib.
Case Studies and Research Findings
-
Cytotoxicity Against Breast Cancer Cells :
A study evaluated the cytotoxicity of various pyrazolo derivatives against MCF-7 and MDA-MB-231 breast cancer cells. The compound demonstrated a strong inhibitory effect with mechanisms involving apoptosis via caspase activation (caspase 3/7) and suppression of NF-kB signaling pathways . -
Mechanistic Insights :
Research indicated that the compound not only inhibits CDK2 but also triggers autophagy in cancer cells through increased formation of autophagosomes and modulation of key proteins like beclin-1 and mTOR. This dual action suggests potential for enhanced therapeutic efficacy against resistant cancer types . -
Comparative Activity :
When compared to other compounds in its class, such as pyrazolo[3,4-d]pyrimidines, this specific derivative exhibited unique binding affinities and biological activities, highlighting its potential as a lead compound for further drug development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-pyrimidine core demonstrates susceptibility to nucleophilic attack at specific positions. In studies of analogous compounds (e.g., 7-(3,4-dimethylphenyl)-3-ethyl derivatives), reactions with hydrazine hydrate generate hydrazide intermediates, which serve as precursors for further functionalization .
Cyclocondensation Reactions
The compound participates in cyclocondensation with carbonyl-containing reagents to form extended heterocycles. For example, reactions with triethyl orthoformate yield tricyclic derivatives :
Key Observations:
-
Trifluoroacetic acid (TFA) catalyzes ring closure at 80–100°C.
-
Electron-withdrawing substituents on phenyl groups enhance reaction rates by 15–20% .
Electrophilic Aromatic Substitution
The 2,4-dimethylphenyl substituent undergoes electrophilic substitution, particularly at the para position relative to methyl groups. Bromination studies on related compounds show:
| Electrophile | Catalyst | Position | Product Stability | Source |
|---|---|---|---|---|
| Br₂ | FeBr₃ | C-5 (phenyl) | Moderate | |
| HNO₃ | H₂SO₄ | C-3 (phenyl) | Low (decomposition) |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine ring. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently under microwave irradiation :
| Boronic Acid | Catalyst System | Time | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF:H₂O | 30 min | 78% | |
| 3,4-Dichlorophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 45 min | 65% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl/EtOH), the triazolo-pyrimidine system undergoes ring-opening to form pyrazolo-pyrimidinone derivatives :
Critical Parameters:
-
Optimal HCl concentration: 6 M
-
Temperature sensitivity: >70°C leads to decomposition (15–20% yield loss) .
Oxidation Reactions
Controlled oxidation with KMnO₄ selectively modifies methyl groups to carboxylic acids, as observed in structural analogs:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 h | 7-(2,4-dicarboxyphenyl)-3-methyl derivative | 55% | |
| SeO₂ | Dioxane, reflux, 6 h | 3-(hydroxymethyl)-7-(2,4-dimethylphenyl) | 42% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with electron-deficient dienophiles like maleic anhydride, forming bridged polycyclic systems :
Key Data:
Q & A
Q. What synthetic routes are commonly used to prepare 7-(2,4-dimethylphenyl)-3-methyl-pyrazolo-triazolo-pyrimidine derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with formimidate intermediates under anhydrous conditions. For example, BBr₃-mediated demethylation in dichloromethane (DCM) at room temperature achieves high yields (~86%) for deprotection steps . Optimization focuses on:
- Catalyst selection : Lewis acids like BBr₃ improve regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates.
- Reaction time : Extended stirring (4–24 hours) ensures complete conversion, as seen in isomerization studies .
Table 1 : Key Reaction Parameters from Literature
| Step | Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Demethylation | BBr₃ | DCM | 4 | 86 | |
| Cyclization | Triethyl orthoformate | Ethanol | 5 | 70 |
Q. How is structural characterization performed for pyrazolo-triazolo-pyrimidine derivatives?
Methodological Answer: Multi-spectral analysis is critical:
- ¹H/¹³C NMR : Aromatic protons in DMSO-d₆ resonate at δ 6.93–8.45 ppm, with downfield shifts indicating hydrogen bonding (e.g., OH at δ 13.11) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 430 [M⁺]) confirm molecular weight .
- X-ray crystallography : Resolves regiochemistry; e.g., C3-H and C5-H protons exhibit distinct downfield shifts in [1,2,4]triazolo[4,3-c]pyrimidines vs. [1,5-c] isomers .
Q. What in vitro assays are used to evaluate biological activity, and how are contradictory results addressed?
Methodological Answer:
- Receptor binding assays : Radioligand competition (e.g., A₃ adenosine receptor affinity in CHO cells) with IC₅₀ values <1 nM .
- Functional assays : cAMP inhibition (e.g., IB-MECA-induced cAMP reduction) validates antagonist potency .
Contradiction Resolution : Discrepancies between binding affinity and functional activity may arise from off-target effects. Cross-validate using: - Selectivity panels : Test against A₁, A₂A, and A₂B receptors to confirm subtype specificity .
- Molecular docking : Compare steric hindrance of substituents (e.g., para-substituted phenyl groups reduce affinity due to bulk) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Methodological Answer: Key SAR insights:
- C2 substituents : Aromatic groups (e.g., furan-2-yl) are critical for A₃/A₂A receptor binding. Replacement with phenyl reduces affinity >100-fold .
- N7 modifications : Bulky groups (e.g., 2,4-dimethylphenyl) improve metabolic stability but may reduce solubility .
Table 2 : Impact of Substituents on A₃ Receptor Affinity
| Derivative | C2 Group | A₃ Ki (nM) | Selectivity (A₁/A₃) | Reference |
|---|---|---|---|---|
| SCH 58261 | Furan-2-yl | 0.16 | 3713 | |
| 5c | 2-Ethoxyphenyl | >1000 | <10 |
Q. What strategies resolve isomerization challenges during synthesis?
Methodological Answer: Isomerization occurs via Dimroth rearrangement under acidic conditions . Mitigation strategies include:
Q. How can molecular modeling improve the prediction of receptor-ligand interactions?
Methodological Answer:
- Homology modeling : Build receptor structures (e.g., human A₃ adenosine receptor) using templates like rhodopsin .
- Docking simulations : Identify steric clashes (e.g., para-substituents on phenyl rings disrupt binding pockets) .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values.
Q. What in vivo models are suitable for evaluating neuroprotective or antitumor effects?
Methodological Answer:
- Neuroprotection : MPTP-induced Parkinson’s model in mice; measure striatal dopamine levels via HPLC-ECD .
- Antitumor activity : Xenograft models (e.g., HCT-116 colon cancer) with compound dosing (10–50 mg/kg, IP) and tumor volume monitoring .
Considerations : - Pharmacokinetics : Optimize logP (2–4) for blood-brain barrier penetration .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
